3-Isopropyl-1,2,4-oxadiazol-5-ol
Description
Significance of the 1,2,4-Oxadiazole (B8745197) Heterocycle in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. mdpi.com This scaffold is considered a "privileged" structure in medicinal chemistry due to its remarkable stability, synthetic accessibility, and diverse range of biological activities. chim.itnih.gov Its unique electronic and steric properties allow it to serve as a versatile framework for the development of novel therapeutic agents. chim.it
The 1,2,4-oxadiazole nucleus is a common motif in a plethora of biologically active compounds, demonstrating a wide spectrum of pharmacological effects including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. chim.itsmolecule.com This broad range of activities underscores the scaffold's potential to interact with multiple biological targets. Furthermore, the metabolic stability of the 1,2,4-oxadiazole ring makes it an attractive component in drug design, as it is generally resistant to enzymatic degradation. lew.ro The ability to readily modify the substituents at the C3 and C5 positions allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles, enabling the design of potent and selective drug candidates. chim.it
Overview of Isomeric Oxadiazole Systems and their Research Landscape
Oxadiazoles exist in four isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole (B1194373). mdpi.comnih.gov Each isomer possesses a unique arrangement of heteroatoms, which in turn dictates its chemical properties, stability, and biological activity profile.
The 1,2,3-oxadiazole ring is generally unstable and prone to ring-opening to form an α-diazoketone tautomer, limiting its direct application in medicinal chemistry. mdpi.comuni.lu However, mesoionic derivatives known as sydnones, which contain this ring system, are stable and have been investigated for their biological properties. uni.lu
The 1,2,5-oxadiazole (furazan) and its N-oxide derivatives (furoxans) are known for their high-energy properties. mdpi.com In medicinal chemistry, they have been explored as nitric oxide (NO) donors and have shown potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase, making them of interest in cancer therapy. nih.gov Some derivatives have also been investigated for their antiproliferative activities. prepchem.com
The 1,3,4-oxadiazole isomer is arguably the most extensively studied among the oxadiazoles. nih.gov Compounds containing this ring system exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. chemeo.com A notable example is the FDA-approved anti-HIV drug Raltegravir, which features a 1,3,4-oxadiazole core. mdpi.com
A comparative analysis of the 1,2,4- and 1,3,4-oxadiazole isomers has revealed significant differences in their physicochemical properties. acs.org Studies have shown that 1,3,4-oxadiazole isomers tend to have lower lipophilicity (logD) compared to their 1,2,4-oxadiazole counterparts. acs.orgresearchgate.net This difference in lipophilicity, along with variations in metabolic stability and aqueous solubility, can be attributed to their distinct charge distributions and dipole moments. acs.orgresearchgate.net
| Isomer | Common Name | Stability | Key Research Areas |
| 1,2,3-Oxadiazole | - | Unstable | Primarily as mesoionic sydnones |
| 1,2,4-Oxadiazole | - | Stable | Broad pharmacological activities |
| 1,2,5-Oxadiazole | Furazan | Stable | High-energy materials, NO donors, anticancer |
| 1,3,4-Oxadiazole | - | Stable | Broad pharmacological activities, lower lipophilicity than 1,2,4-isomer |
Bioisosteric Relationships of 1,2,4-Oxadiazoles in Molecular Design
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of modern drug design. The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for ester and amide functionalities. lew.roacs.orgchemeo.com This substitution is particularly advantageous because esters and amides are often susceptible to hydrolysis by metabolic enzymes, leading to poor pharmacokinetic profiles. chemeo.com
The 1,2,4-oxadiazole ring, being hydrolytically stable, can enhance the metabolic stability and in vivo performance of a drug candidate. lew.ro This improved stability, coupled with the ability of the oxadiazole ring to engage in hydrogen bonding and other non-covalent interactions with biological targets, makes it an effective mimic of the ester and amide groups. This bioisosteric replacement can lead to derivatives with improved pharmacological and toxicological profiles. The versatility of the 1,2,4-oxadiazole as a bioisostere extends beyond esters and amides, with research exploring its role in mimicking other functional groups as well. The strategic incorporation of the 1,2,4-oxadiazole scaffold allows medicinal chemists to modulate a compound's properties to achieve a desired therapeutic effect.
Properties
IUPAC Name |
3-propan-2-yl-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(2)4-6-5(8)9-7-4/h3H,1-2H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHWTKGAZGNGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characteristics and Tautomerism of 3 Isopropyl 1,2,4 Oxadiazol 5 Ol
Fundamental Structural Features of the 1,2,4-Oxadiazole (B8745197) Ring System
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its structure is planar, a feature confirmed by X-ray diffraction studies on various derivatives. researchgate.net The ring is characterized by a relatively low degree of aromaticity and the presence of a weak O-N bond, which makes it susceptible to ring-opening reactions under reductive conditions.
Below is a table of representative bond lengths and angles for a 3,5-disubstituted 1,2,4-oxadiazole, which serves as a model for the core structure of 3-Isopropyl-1,2,4-oxadiazol-5-ol.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Degree |
| O1-N2 | 1.408 | C8-N1-N2 | 106.3 |
| N1-N2 | 1.393 | C7-O1-N2 | 105.7 |
| N1-C8 | 1.306 | O1-N2-N1 | 109.8 |
| O1-C7 | 1.371 | C8-N1-C9 | 120.7 |
| N2-C7 | 1.301 | O1-C7-N2 | 112.1 |
Tautomeric Equilibrium: this compound and 3-Isopropyl-1,2,4-oxadiazol-5(4H)-one
The presence of a hydroxyl group at the C5 position of the 1,2,4-oxadiazole ring introduces the possibility of prototropic tautomerism. Specifically, this compound can exist in equilibrium with its keto tautomer, 3-Isopropyl-1,2,4-oxadiazol-5(4H)-one. This equilibrium is a critical aspect of the compound's chemistry, as the two tautomers possess different structural and electronic properties.
Computational studies on C5-substituted 3-hydroxy-1,2,4-oxadiazoles have shown that the relative stability of the tautomers is influenced by both the nature of the substituent at the C3 position and the solvent environment. orientjchem.org Generally, the keto form (the -5(4H)-one) is more stable. The equilibrium can be shifted by solvent polarity; polar solvents tend to favor the more polar keto tautomer. orientjchem.org
For 5-triflouromethyl-3-hydroxy-1,2,4-oxadiazole, the energy difference between the hydroxy (OH) and keto (NH) forms in the gas phase was calculated to be 3.43 kcal/mol, with the OH form being more stable in this specific case with a strongly electron-withdrawing group. orientjchem.org However, for substituents like methyl, the keto form is generally favored. The equilibrium is dynamic and crucial for understanding the compound's reactivity and interactions in different chemical environments.
Electronic Properties and Substituent Effects on the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is inherently electron-poor due to the presence of three electronegative heteroatoms (two nitrogen, one oxygen). This makes the ring system an electron-withdrawing group. The positions on the ring exhibit different electronic characteristics; the carbon atoms are electrophilic, while the nitrogen at position 4 (N4) has nucleophilic character. nih.gov
The electronic properties of the ring are significantly influenced by the substituents at the C3 and C5 positions. An isopropyl group at the C3 position, such as in the title compound, acts as a weak electron-donating group through an inductive effect. This electron donation can slightly modulate the electron density of the ring. Studies on substituted 1,2,4-oxadiazoles have shown that the electronic effects of substituents are transmitted through the ring, as evidenced by correlations in C-13 NMR chemical shifts. researchgate.net
The presence of electron-withdrawing groups versus electron-donating groups on the 1,2,4-oxadiazole scaffold has been shown to be a critical factor in the biological activity of these compounds in various studies. For instance, in some series of anti-infective agents, electron-withdrawing groups on an attached phenyl ring were found to enhance anti-tubercular activity. nih.gov Conversely, the nature of the alkyl group at the C3 position can also influence activity, with chain length and bulkiness playing a role. nih.gov
Conformational Analysis of the Isopropyl Moiety and its Influence
The isopropyl group attached to the C3 position of the 1,2,4-oxadiazole ring is not static. Rotation can occur around the single bond connecting the isopropyl carbon to the C3 carbon of the ring. The conformational preferences of this group are primarily dictated by steric hindrance.
The isopropyl group will adopt conformations that minimize steric clashes between its methyl groups and the adjacent atoms of the oxadiazole ring, particularly the nitrogen at N2 and the oxygen at O1. The barrier to rotation around the C-C bond is influenced by the degree of double-bond character, which in this case is a single bond, allowing for relatively free rotation. However, certain staggered conformations will be energetically favored over eclipsed conformations.
Synthetic Methodologies for 3 Isopropyl 1,2,4 Oxadiazol 5 Ol and Its Derivatives
Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation
The construction of the 1,2,4-oxadiazole core predominantly relies on two classical and highly versatile strategies: the cyclization of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. chim.itnih.gov These methods, along with more contemporary approaches, provide a robust toolkit for synthetic chemists.
Cyclization Reactions of Amidoximes with Carboxylic Acid Derivatives
The most widely employed method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its activated derivative. chim.itresearchgate.net This approach is a [4+1] heterocyclization, where four atoms of the final ring are contributed by the amidoxime and one by the carboxylic acid component. chim.it The reaction typically proceeds in two stages: O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the 1,2,4-oxadiazole ring. mdpi.comacs.org
A variety of activating reagents can be used to facilitate the initial acylation, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as 1,1'-carbonyldiimidazole (B1668759) (CDI). chim.itmdpi.com The choice of solvent and reaction conditions, such as temperature, can vary, with some procedures being carried out at room temperature while others require heating. chim.it For instance, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been achieved by reacting amidoximes with carboxylic acids in the presence of EDC and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), followed by cyclodehydration with triethylamine (B128534) (TEA) at elevated temperatures. acs.org
The reaction of amidoximes with acyl chlorides or anhydrides is also a common route. researchgate.netnih.gov For example, 3-aryl-1,2,4-oxadiazol-5-yl propionic acids have been synthesized in high yields by reacting arylamidoximes with succinic anhydride. scielo.br The use of superbase media, such as NaOH/DMSO, has enabled the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.govresearchgate.net
| Reagent System | Conditions | Outcome |
|---|---|---|
| EDC, HOAt, TEA | Room temperature acylation, then 100 °C cyclodehydration | Synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. acs.org |
| Succinic Anhydride | Reflux in dioxane | High yields of 3-aryl-1,2,4-oxadiazol-5-yl propionic acids. scielo.br |
| NaOH/DMSO | Room temperature | One-pot synthesis from amidoximes and esters. nih.govresearchgate.net |
| Acyl Chlorides | Pyridine or TBAF as catalyst | Improved efficacy in 1,2,4-oxadiazole formation. mdpi.com |
1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles
An alternative and powerful method for constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile. chim.itnih.gov This [3+2] cycloaddition is a highly convergent approach. chim.it However, a significant challenge with this method is the propensity of nitrile oxides to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides, particularly under the harsh conditions often required for the cycloaddition with unactivated nitriles. mdpi.comacs.org
To overcome this, strategies have been developed to enhance the reactivity of the nitrile component. The use of Lewis acids or metal catalysts can activate the nitrile towards cycloaddition. For example, platinum(IV) complexes have been shown to mediate the cycloaddition of nitrile oxides to coordinated nitriles under mild conditions, preventing dimerization. mdpi.comacs.org
Inverse electron-demand 1,3-dipolar cycloaddition offers another solution. In this approach, an electron-deficient nitrile oxide reacts with an electron-rich nitrile. rsc.org This complementary reactivity profile can facilitate the reaction under milder conditions. Iron(III) nitrate (B79036) has been used to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, proceeding through the in-situ generation of a nitrile oxide. organic-chemistry.org
| Cycloaddition Strategy | Key Features | Example |
|---|---|---|
| Metal-Mediated | Enhanced reactivity of nitriles, mild conditions. | Platinum(IV)-mediated cycloaddition of nitrile oxides to organonitriles. mdpi.comacs.org |
| Inverse Electron-Demand | Reaction between electron-deficient nitrile oxide and electron-rich nitrile. | Carbamoyl-substituted nitrile oxide cycloaddition with common aliphatic nitriles. rsc.org |
| In-situ Generation of Nitrile Oxide | Nitrile oxide is generated and consumed in the same reaction vessel. | Iron(III) nitrate-mediated synthesis from alkynes and nitriles. organic-chemistry.org |
Oxidation Strategies for Dihydro-1,2,4-oxadiazole Precursors
A common pathway to 1,2,4-oxadiazoles involves the initial formation of a 4,5-dihydro-1,2,4-oxadiazole intermediate, which is subsequently oxidized to the aromatic oxadiazole. rsc.org These dihydro precursors are typically synthesized through the reaction of an amidoxime with an aldehyde. researchgate.netrsc.org
The oxidation step can be achieved using various oxidizing agents. nih.gov A simple, base-mediated, one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed where an aldehyde serves as both a reactant to form the dihydro intermediate and as an oxidant in a subsequent step to afford the final 1,2,4-oxadiazole. rsc.org Other oxidative cyclization methods have also been reported, such as the copper-catalyzed cascade reaction of amidines and methylarenes, and the N-bromosuccinimide (NBS) or iodine-promoted cyclization of N-acyl amidines or N-benzyl amidoximes. mdpi.comnih.gov
Stereoselective Synthesis of 1,2,4-Oxadiazole Derivatives
The stereoselective synthesis of 1,2,4-oxadiazole derivatives is of growing interest, particularly for applications in asymmetric catalysis and the development of chiral drugs. One approach involves using chiral starting materials derived from natural products, such as monoterpenes. For example, α,β-unsaturated carboxylic acids derived from (−)-myrtenal have been used to synthesize monoterpene-based 1,2,4-oxadiazoles. nih.gov
The synthesis proceeds by coupling the chiral carboxylic acid with an amidoxime, followed by a mild, TBAF-catalyzed cyclization of the resulting O-acylamidoxime intermediate. nih.gov Subsequent stereoselective dihydroxylation of the α,β-unsaturated 1,2,4-oxadiazole using reagents like osmium tetroxide/N-methylmorpholine N-oxide (OsO₄/NMO) can introduce new stereocenters with high diastereoselectivity. nih.gov The inherent chirality of the monoterpene backbone directs the stereochemical outcome of these transformations. nih.gov
One-Pot Synthetic Protocols for 1,2,4-Oxadiazoles
One-pot syntheses of 1,2,4-oxadiazoles are highly desirable as they offer increased efficiency by reducing the number of workup and purification steps. Several one-pot procedures have been developed, often combining the formation of the amidoxime, its acylation, and the final cyclodehydration into a single synthetic operation. rsc.orgnih.gov
For instance, a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been achieved from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride in the presence of a base. rsc.org In this process, the amidoxime is formed in situ, reacts with the aldehyde to form the dihydro-1,2,4-oxadiazole, which is then oxidized by another molecule of the aldehyde. rsc.org Another notable one-pot method involves the reaction of nitriles and carboxylic acids under conditions that facilitate the sequential formation of the amidoxime, O-acylation, and cyclodehydration. acs.orgnih.gov Microwave-assisted, solvent-free conditions have also been employed to synthesize 3,5-disubstituted 1,2,4-oxadiazoles in a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid. organic-chemistry.org
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, yield, and environmental footprint of 1,2,4-oxadiazole synthesis, various advanced techniques have been explored. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov Microwave-assisted synthesis has been successfully applied to the cyclization of amidoximes with acyl chlorides or esters, as well as in one-pot procedures. nih.govorganic-chemistry.org
The use of novel catalysts is another area of advancement. Graphene oxide (GO) has been reported as an inexpensive, metal-free, and recyclable heterogeneous catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO exhibits dual catalytic activity, acting as both a solid acid and an oxidizing agent. nih.gov The Vilsmeier reagent has also been used to activate carboxylic acids for the O-acylation of amidoximes, enabling a one-pot synthesis of 1,2,4-oxadiazoles at room temperature. nih.govnih.gov Furthermore, the development of synthetic protocols on solid supports and for DNA-encoded chemical libraries (DECLs) highlights the adaptability of 1,2,4-oxadiazole synthesis to high-throughput and combinatorial chemistry applications. nih.gov
| Technique/Catalyst | Application | Advantages |
|---|---|---|
| Microwave Irradiation | One-pot synthesis from nitriles, hydroxylamine, and Meldrum's acid. organic-chemistry.org | Shorter reaction times, higher yields. nih.gov |
| Graphene Oxide (GO) | Synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov | Metal-free, recyclable, dual catalytic activity. nih.gov |
| Vilsmeier Reagent | One-pot synthesis from amidoximes and carboxylic acids. nih.govnih.gov | Room temperature conditions, good to excellent yields. nih.gov |
| Solid-Phase Synthesis | Combinatorial library generation. | Amenable to high-throughput screening. nih.gov |
Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds, including 1,2,4-oxadiazoles. This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov
A common approach involves the one-pot reaction of nitriles, hydroxylamine, and an acylating agent under microwave irradiation. For instance, 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized from nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave conditions, affording good to excellent yields. organic-chemistry.org Another strategy employs the microwave-assisted cyclization of O-acylamidoximes. This intermediate is typically formed by the reaction of an amidoxime with an acyl chloride or anhydride. Subsequent exposure to microwave irradiation, often in the presence of a solid support like silica (B1680970) gel, facilitates the dehydration and ring closure to form the 1,2,4-oxadiazole ring. nih.gov This method offers the advantage of a more controlled and rapid heating process, which can be crucial for sensitive substrates.
The synthesis of various 1,3,4-oxadiazole (B1194373) derivatives has also been successfully achieved through microwave-assisted cyclodehydration of N,N'-diacylhydrazines, highlighting the versatility of this technology in synthesizing different oxadiazole isomers. researchgate.net
Table 1: Examples of Microwave-Assisted Synthesis of Oxadiazole Derivatives
| Starting Materials | Acylating Agent/Coupling Partner | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzonitriles, Hydroxylamine | Meldrum's Acid | Solvent-free, MW | 3,5-Disubstituted 1,2,4-oxadiazoles | Good to Excellent | organic-chemistry.org |
| Benzamidoxime, 3-Aryl-acryloyl chlorides | - | Silica gel, MW, 75 W, 105 °C, 5–45 min | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | 50-80 | nih.gov |
| N,N'-Diacylhydrazines | - | Phosphorus oxychloride, MW, 100 W, 70 °C | 5-Phenyl-1,3,4-oxadiazoles | - | researchgate.net |
Flow Chemistry Approaches to Oxadiazole Synthesis
Flow chemistry has garnered significant attention for the synthesis of heterocycles due to its advantages in terms of safety, scalability, and process control. The synthesis of 1,2,4-oxadiazoles in continuous flow reactors typically involves the reaction of an amidoxime with an activated carbonyl compound.
A general method describes the synthesis of bis-substituted 1,2,4-oxadiazoles from arylnitriles and activated carbonyls in a single continuous microreactor sequence. This process utilizes sequential microreactors to generate the desired products in approximately 30 minutes. nih.gov The initial step involves the formation of the amidoxime from the corresponding arylnitrile and hydroxylamine at elevated temperatures within the first microreactor. The resulting intermediate is then cooled and mixed with an electrophile (e.g., an acyl chloride) before entering a second heated microreactor to facilitate the cyclization to the 1,2,4-oxadiazole. nih.gov
High-throughput synthesis of 1,2,4-oxadiazole libraries has also been achieved using an integrated synthesis and purification platform in a continuous flow process. This methodology relies on a low-temperature peptide coupling of a diverse set of carboxylic acids and hydroxyamidines, followed by a high-temperature cyclization to yield the respective heterocycles. rsc.orgresearchgate.net This automated approach significantly accelerates the drug discovery process by enabling the rapid generation of compound libraries.
Table 2: Flow Chemistry Synthesis of 1,2,4-Oxadiazole Derivatives
| Starting Materials | Reagents | Reactor Conditions | Product | Residence Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Arylnitrile, NH₂OH·HCl | Diisopropylethylamine, Acyl chloride | 1000 µL chip at 150 °C, then 1000 µL chip at 200 °C | 3,5-Disubstituted 1,2,4-oxadiazoles | ~30 min | 63 (for one example) | nih.gov |
| Hydroxyamidines, Carboxylic acids | Peptide coupling agent | Low-temp coupling, then high-temp cyclization (150-175 °C) | 3,5-Disubstituted 1,2,4-oxadiazoles | - | Modest to High | rsc.orgresearchgate.net |
| Aldehydes, Hypervalent iodine(III) reagents | K₂CO₃ packed-bed reactor, DMSO | Heated packed-bed reactor | 1,3,4-Oxadiazoles | 10 min | up to 93 | nih.gov |
Catalytic Systems and Reagent Optimization in 1,2,4-Oxadiazole Synthesis
The choice of catalytic system and reagents is crucial for the efficient synthesis of 1,2,4-oxadiazoles. A variety of catalysts have been explored to promote the key bond-forming steps in the formation of the oxadiazole ring.
For the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an efficient and mild catalytic system. organic-chemistry.org Iron(III) nitrate has been utilized to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org
Base-catalyzed cyclization of O-acylamidoximes is a common final step in 1,2,4-oxadiazole synthesis. Tetrabutylammonium fluoride (B91410) (TBAF) has been identified as an effective catalyst for this transformation, allowing the reaction to proceed at room temperature. mdpi.com Other bases such as potassium carbonate are also frequently used, particularly in microwave-assisted and flow chemistry protocols. nih.govnih.gov
The activation of carboxylic acids is another area where reagent optimization plays a significant role. Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and carbonyldiimidazole (CDI) are often used to facilitate the O-acylation of amidoximes. chim.it In some cases, the Vilsmeier reagent has been found to activate both the carboxylic acid for O-acylation and the intermediate O-acylamidoxime for the subsequent cyclocondensation. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to synthesize more complex 1,2,4-oxadiazole derivatives, demonstrating the integration of modern catalytic methods with heterocyclic synthesis. nih.gov
Table 3: Catalytic Systems and Reagents in 1,2,4-Oxadiazole Synthesis
| Reaction Type | Catalyst/Reagent | Substrates | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | PTSA-ZnCl₂ | Amidoximes, Organic nitriles | 3,5-Disubstituted 1,2,4-oxadiazoles | Mild and efficient | organic-chemistry.org |
| Cyclization | Iron(III) nitrate | Alkynes, Nitriles | 3-Acyl-1,2,4-oxadiazoles | Selective synthesis | organic-chemistry.org |
| Cyclization of O-acylamidoximes | TBAF/THF | O-acylamidoximes | 1,2,4-Oxadiazoles | Room temperature conditions | mdpi.com |
| Cross-Coupling | Palladium catalyst | Halogenated 1,2,4-oxadiazoles, Boronic acids/esters | Biaryl 1,2,4-oxadiazoles | C-C bond formation | nih.gov |
| One-pot synthesis | Vilsmeier reagent | Nitriles, Carboxylic acids | 1,2,4-Oxadiazoles | Activates both substrates | mdpi.com |
Functionalization and Derivatization Strategies for 3-Isopropyl-1,2,4-oxadiazol-5-ol
The this compound core presents several opportunities for functionalization and derivatization, which is essential for modulating its physicochemical and biological properties. The compound exists in tautomeric equilibrium with its 3-isopropyl-1,2,4-oxadiazol-5(4H)-one form, and both tautomers can be targeted for chemical modification.
The hydroxyl group at the C5 position (in the '-ol' tautomer) can undergo reactions typical of phenols, such as O-alkylation and O-acylation, to introduce a variety of substituents. These modifications can influence properties like solubility and metabolic stability.
The nitrogen atom at the N4 position (in the '-one' tautomer) is a key site for derivatization. N-alkylation can be achieved using various alkyl halides in the presence of a base. This allows for the introduction of diverse alkyl and arylalkyl groups. For example, 4,5-dihydro-1,2,4-oxadiazol-5-ones have been shown to undergo N-alkylation with alkyl halides. researchgate.net
Furthermore, the C5 position can be functionalized through different synthetic routes starting from precursors other than the 5-ol. For instance, 5-amino-1,2,4-oxadiazoles can be prepared by reacting a 5-trihalomethyl-1,2,4-oxadiazole with an amine. google.com This amino group can then be further modified. A concrete example of derivatization is the synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, which demonstrates the introduction of a cyclic amine at the C5 position. uni.lu
The isopropyl group at the C3 position is generally stable, but modifications to this part of the molecule would typically require starting from a different amidoxime precursor during the initial synthesis of the oxadiazole ring.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,2,4-Oxadiazoles |
| 3,5-Disubstituted 1,2,4-oxadiazoles |
| Meldrum's acid |
| O-Acylamidoximes |
| 1,3,4-Oxadiazoles |
| N,N'-Diacylhydrazines |
| (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles |
| 5-Phenyl-1,3,4-oxadiazoles |
| Hydroxyamidines |
| p-Toluenesulfonic acid |
| Zinc chloride |
| Iron(III) nitrate |
| 3-Acyl-1,2,4-oxadiazoles |
| Tetrabutylammonium fluoride |
| Potassium carbonate |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| Carbonyldiimidazole |
| Vilsmeier reagent |
| 3-Isopropyl-1,2,4-oxadiazol-5(4H)-one |
| 4,5-Dihydro-1,2,4-oxadiazol-5-ones |
| 5-Amino-1,2,4-oxadiazoles |
| 5-Trihalomethyl-1,2,4-oxadiazole |
| 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine |
| Benzamidoxime |
| 3-Aryl-acryloyl chlorides |
| Phosphorus oxychloride |
| Diisopropylethylamine |
| Acyl chloride |
| Boronic acids/esters |
| Halogenated 1,2,4-oxadiazoles |
| Biaryl 1,2,4-oxadiazoles |
| Nitriles |
| Alkynes |
| Carboxylic acids |
| Amidoximes |
Chemical Reactivity and Mechanistic Investigations of 3 Isopropyl 1,2,4 Oxadiazol 5 Ol
Reactivity Profiles of the 1,2,4-Oxadiazole (B8745197) Heterocycle
The 1,2,4-oxadiazole ring is a five-membered, planar, aromatic heterocycle containing one oxygen and two nitrogen atoms. chim.itchemicalbook.com Its aromaticity is relatively low compared to other heterocyclic systems, which, combined with the presence of a weak O-N bond, makes it susceptible to various ring-opening and rearrangement reactions. chim.itpsu.edu
The electronic landscape of the 1,2,4-oxadiazole ring is characterized by two pyridine-like nitrogen atoms, which contribute to its electron-deficient nature. This renders the carbon atoms at positions 3 and 5 susceptible to nucleophilic attack. chim.itchemicalbook.com Conversely, the ring system is generally inert towards electrophilic substitution reactions such as halogenation, nitration, and acylation due to the deactivating effect of the heteroatoms. chemicalbook.com
The reactivity of the 1,2,4-oxadiazole core can be broadly categorized into several key reaction types, including thermal and photochemical rearrangements, and nucleophilic substitution reactions. One of the most significant thermal rearrangements is the Boulton-Katritzky rearrangement , which involves an intramolecular nucleophilic substitution. chim.it This process is particularly relevant for 1,2,4-oxadiazoles bearing a side chain at the C3 position with a nucleophilic atom. The reaction proceeds via nucleophilic attack of the side-chain atom on the N2 position of the oxadiazole ring, leading to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system. chim.itrsc.orgmdpi.com
Photochemical reactions of 1,2,4-oxadiazoles often involve the cleavage of the labile O-N bond upon UV irradiation, generating reactive intermediates that can undergo various intramolecular rearrangements. chim.itrsc.org These rearrangements can lead to the formation of other heterocyclic structures, such as 1,3,4-oxadiazoles, through processes like the 'ring contraction-ring expansion' (RCRE) route or an internal-cyclization isomerization (ICI) pathway. chim.itnih.gov
Furthermore, the 1,2,4-oxadiazole ring can undergo nucleophilic substitution reactions, particularly through the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. chim.it This pathway is prominent in reactions with strong nucleophiles and provides a route to structurally diverse heterocyclic compounds.
Transformations Involving the 5-Hydroxyl Group and Isopropyl Substituent
The functional groups attached to the 1,2,4-oxadiazole core, namely the 5-hydroxyl group and the 3-isopropyl group, introduce additional dimensions to the reactivity of 3-isopropyl-1,2,4-oxadiazol-5-ol.
The 5-hydroxyl group imparts acidic character to the molecule and can exist in tautomeric equilibrium with the corresponding 1,2,4-oxadiazol-5(4H)-one form. researchgate.net This tautomerism can influence its reactivity, particularly in alkylation and acylation reactions. The hydroxyl group can be readily O-alkylated or O-acylated under appropriate basic conditions to yield the corresponding ethers and esters. These reactions typically proceed via the more nucleophilic oxygen anion generated by deprotonation of the hydroxyl group.
The isopropyl group at the C3 position is generally considered to be chemically robust. However, its electron-donating nature can influence the electronic properties of the oxadiazole ring, potentially affecting the rates and regioselectivity of reactions involving the heterocyclic core. While direct transformations of the isopropyl group itself are not commonly reported under typical reaction conditions, its steric bulk may play a role in directing the approach of reagents to the heterocyclic ring.
Below is a table summarizing potential transformations involving the functional groups of this compound, based on the known reactivity of analogous structures.
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| This compound | Alkyl halide, Base | 5-Alkoxy-3-isopropyl-1,2,4-oxadiazole | O-Alkylation |
| This compound | Acyl chloride, Base | 5-(Acyloxy)-3-isopropyl-1,2,4-oxadiazole | O-Acylation |
| This compound | Strong Base | Rearranged heterocyclic products | Boulton-Katritzky type rearrangement |
| This compound | UV light | Isomeric oxadiazoles, open-chain products | Photochemical rearrangement |
Reaction Mechanisms of 1,2,4-Oxadiazole Ring Formation and Functionalization
The most prevalent method for the synthesis of the 1,2,4-oxadiazole ring is the cyclization of an O-acylamidoxime intermediate. chim.itnih.govnih.gov This intermediate is typically formed by the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, such as an acyl chloride or an ester. chim.itnih.gov
For the synthesis of this compound, the general mechanism would involve the following steps:
Formation of the Amidoxime: The synthesis would likely start from isobutyronitrile, which is reacted with hydroxylamine (B1172632) to form isobutyramidoxime.
Acylation of the Amidoxime: The isobutyramidoxime is then acylated at the oxime oxygen with a suitable carbonic acid derivative (e.g., a chloroformate or a carbonate) to form an O-acylamidoxime.
Cyclization: The O-acylamidoxime then undergoes an intramolecular cyclization. This step involves the nucleophilic attack of the amino group onto the carbonyl carbon of the acyl group, followed by dehydration to form the stable 1,2,4-oxadiazole ring. nih.gov
The mechanism for the functionalization of the 1,2,4-oxadiazole ring often involves the aforementioned rearrangement pathways. For instance, the Boulton-Katritzky rearrangement mechanism for a generic 3-substituted 1,2,4-oxadiazole with a suitable side chain proceeds as follows:
Deprotonation: A base removes a proton from the nucleophilic atom in the side chain at C3.
Intramolecular Nucleophilic Attack: The resulting anion attacks the N2 position of the oxadiazole ring.
Ring Opening: The weak O-N bond cleaves, leading to an open-chain intermediate.
Ring Closure: The intermediate undergoes cyclization to form a new, more stable heterocyclic ring.
The following table details the key mechanistic steps in the formation and a representative rearrangement of a 1,2,4-oxadiazole.
| Reaction | Step | Description | Intermediate(s) |
| Ring Formation | 1 | Amidoxime Formation | Isobutyramidoxime |
| 2 | O-Acylation | O-Acylisobutyramidoxime | |
| 3 | Intramolecular Cyclization & Dehydration | Tetrahedral intermediate | |
| Boulton-Katritzky Rearrangement | 1 | Deprotonation of side-chain | Anionic species |
| 2 | Intramolecular Nucleophilic Attack on N2 | Spirocyclic intermediate | |
| 3 | O-N Bond Cleavage (Ring Opening) | Open-chain nitroso intermediate | |
| 4 | Ring Closure to a new heterocycle | New heterocyclic ring |
Analytical and Spectroscopic Characterization Methodologies for 3 Isopropyl 1,2,4 Oxadiazol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Isopropyl-1,2,4-oxadiazol-5-ol, providing unambiguous information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: In proton NMR (¹H NMR) spectroscopy, the chemical shifts and splitting patterns of the signals offer a detailed map of the proton environments within the molecule. For the isopropyl moiety, a characteristic septet is expected for the single methine proton (CH), which is coupled to the six equivalent protons of the two methyl (CH₃) groups. These methyl protons, in turn, would appear as a doublet. youtube.commnstate.edu The hydroxyl (-OH) proton is typically observed as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The absence of other proton signals confirms the substitution pattern of the 1,2,4-oxadiazole (B8745197) ring.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. libretexts.orgoregonstate.edu The 1,2,4-oxadiazole ring itself is characterized by two distinct signals for the C3 and C5 carbons. The isopropyl group will display two signals: one for the methine carbon and another for the two equivalent methyl carbons. chemicalbook.com The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. scispace.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Isopropyl-CH | ¹H | 3.0 - 3.5 | Septet |
| Isopropyl-CH₃ | ¹H | 1.2 - 1.5 | Doublet |
| Hydroxyl-OH | ¹H | Variable (e.g., 5.0 - 9.0) | Singlet (broad) |
| Oxadiazole-C3 | ¹³C | 165 - 175 | - |
| Oxadiazole-C5 | ¹³C | 155 - 165 | - |
| Isopropyl-CH | ¹³C | 25 - 35 | - |
| Isopropyl-CH₃ | ¹³C | 20 - 25 | - |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also serves as a potent tool for the separation and identification of the compound in complex mixtures. nih.gov
Under electron impact (EI) conditions, the mass spectrum of 1,2,4-oxadiazole derivatives often exhibits a characteristic fragmentation pattern. researchgate.netsci-hub.st The molecular ion peak (M⁺) corresponding to the exact mass of the compound is expected. A common fragmentation pathway for 1,2,4-oxadiazoles involves the cleavage of the N-O bond, leading to the formation of distinct fragment ions. sci-hub.st For this compound, the loss of the isopropyl group or fragments from the ring would be anticipated. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. nih.gov
LC-MS analysis, particularly using electrospray ionization (ESI), is invaluable for the detection and quantification of this compound, especially in biological matrices or during reaction monitoring. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure / Loss |
|---|---|
| [M]+ | Molecular Ion |
| [M - CH(CH₃)₂]+ | Loss of the isopropyl group |
| [M - CO₂]+ | Loss of carbon dioxide |
| [CH(CH₃)₂CN]+ | Isopropyl nitrile cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds within the molecule.
The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the isopropyl group would appear in the 2850-3000 cm⁻¹ range. The C=N and C-O stretching vibrations of the 1,2,4-oxadiazole ring are anticipated in the fingerprint region, typically between 1600-1700 cm⁻¹ and 1000-1300 cm⁻¹, respectively. ajchem-a.comresearchgate.netresearchgate.net
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| C-H (isopropyl) | Stretching | 2850 - 3000 |
| C=N (oxadiazole) | Stretching | 1600 - 1700 |
| C-O (oxadiazole) | Stretching | 1000 - 1300 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of heterocyclic compounds. acs.orgnih.govtandfonline.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is typically effective for separating 1,2,4-oxadiazole derivatives. tandfonline.com A UV detector can be used for detection, as the oxadiazole ring exhibits UV absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used for quantification.
Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of volatile heterocyclic compounds. rsc.orgresearchgate.net The choice of the GC column's stationary phase is critical for achieving good separation. acs.org The retention time in GC is a key identifier, and the integrated peak area provides a measure of the compound's concentration.
Table 4: Typical Chromatographic Conditions for the Analysis of 1,2,4-Oxadiazole Derivatives
| Technique | Column | Mobile/Carrier Phase | Detection |
|---|---|---|---|
| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol gradient | UV-Vis (e.g., 254 nm) |
| GC | Capillary column (e.g., polysiloxane) | Inert gas (e.g., Helium, Nitrogen) | Mass Spectrometry (MS) or Flame Ionization (FID) |
Theoretical and Computational Studies of 3 Isopropyl 1,2,4 Oxadiazol 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For a compound like 3-Isopropyl-1,2,4-oxadiazol-5-ol, these calculations could provide valuable insights into its electronic structure, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential.
These fundamental properties are crucial for predicting the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, the electrostatic potential map can reveal regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. While no specific data exists for this compound, studies on other 1,2,4-oxadiazole (B8745197) derivatives have successfully used these methods to predict their chemical behavior.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ||
| LUMO Energy | ||
| HOMO-LUMO Gap | ||
| Dipole Moment | ||
| Electrostatic Potential |
Note: This table is for illustrative purposes only, as no experimental or calculated data for this specific compound are currently available.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are instrumental in predicting how a molecule might interact with a biological target, such as a protein or enzyme. This is a cornerstone of rational drug design. For this compound, these simulations would involve creating a 3D model of the molecule and then "docking" it into the active site of a relevant biological target.
The results of these simulations can predict the preferred binding orientation of the molecule and estimate the strength of the interaction, often expressed as a binding energy or docking score. This information can help to identify potential therapeutic targets for the compound and guide the design of more potent derivatives. Research on other oxadiazole-containing compounds has demonstrated the utility of this approach in identifying promising drug candidates. nih.govnih.govfrontiersin.org
Table 2: Illustrative Molecular Docking Parameters for this compound with a Hypothetical Target
| Parameter | Value | Description |
| Target Protein | ||
| Binding Site | ||
| Docking Score | ||
| Key Interacting Residues |
Note: This table is for illustrative purposes only, as no molecular docking studies for this specific compound have been published.
Structure-Property Relationship (SPR) Investigations
Structure-Property Relationship (SPR) studies aim to correlate the structural features of a molecule with its physicochemical properties, such as solubility, melting point, and lipophilicity (logP). Computational methods can be used to calculate these properties based on the molecule's structure.
For this compound, SPR investigations would involve calculating various molecular descriptors and correlating them with its expected properties. This can be particularly useful in the early stages of drug development to predict how the molecule will behave in a biological system. For example, predicting a compound's solubility and lipophilicity can provide insights into its likely absorption, distribution, metabolism, and excretion (ADME) profile. While specific SPR data for this compound is not available, the principles have been widely applied to the broader class of heterocyclic compounds.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | ||
| LogP | ||
| Topological Polar Surface Area (TPSA) | ||
| Number of Hydrogen Bond Donors | ||
| Number of Hydrogen Bond Acceptors |
Note: This table is for illustrative purposes only, as no specific property predictions for this compound are available in the current literature.
Research Applications and Biological Significance of 1,2,4 Oxadiazole Derivatives in Academic Context
1,2,4-Oxadiazoles as Key Pharmacophores in Drug Discovery Research
The 1,2,4-oxadiazole (B8745197) nucleus is widely recognized as a crucial pharmacophore in the design and development of new therapeutic agents. mdpi.comchim.it Its significance stems from its ability to act as a bioisostere for amide and ester functionalities. nih.govlifechemicals.com This bioisosteric replacement is a key strategy in medicinal chemistry to enhance a molecule's metabolic stability, as the oxadiazole ring is less susceptible to hydrolysis compared to esters and amides. nih.gov The nitrogen and oxygen atoms within the ring can participate in hydrogen bonding, which can be crucial for interactions with biological targets. researchgate.net This has led to the incorporation of the 1,2,4-oxadiazole moiety into a wide array of compounds aimed at various therapeutic targets. mdpi.comdoaj.org The interest in the biological applications of 1,2,4-oxadiazoles has seen a significant increase in recent years, highlighting its role as a privileged scaffold in drug discovery. mdpi.comnih.gov
Biological Activity Screening and In Vitro Assays
The exploration of 1,2,4-oxadiazole derivatives in academic research heavily relies on a variety of biological activity screening methods and in vitro assays to determine their potential therapeutic effects.
Derivatives of 1,2,4-oxadiazole have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis. For instance, certain novel 1,2,4-oxadiazole thioether derivatives have been synthesized and evaluated for their inhibitory potential against xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netuludag.edu.tr One particular compound, 4h, demonstrated more potent inhibition of XO, AChE, and BChE than the respective positive controls. researchgate.net In the context of Alzheimer's disease, a series of 1,2,4-oxadiazole compounds were designed based on the structure of donepezil (B133215) and showed selective inhibition of butyrylcholinesterase (BuChE). nih.gov Another study identified 1,2,4-oxadiazole derivatives as inhibitors of 3-hydroxykynurenine transaminase (HKT) from the mosquito Aedes aegypti, presenting a potential strategy for vector control. nih.gov
| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole thioether derivatives (e.g., 4h) | Xanthine Oxidase (XO), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Compound 4h showed potent inhibition, with IC50 values of 0.41 µM for XO, 0.95 µM for AChE, and 1.49 µM for BChE. | researchgate.net |
| Donepezil-based 1,2,4-oxadiazole derivatives (e.g., 6n) | Butyrylcholinesterase (BuChE) | Compound 6n exhibited the highest potency and selectivity towards BuChE with an IC50 value of 5.07 µM. | nih.gov |
| Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates | 3-hydroxykynurenine transaminase (HKT) | These derivatives act as competitive inhibitors with IC50 values ranging from 42 to 339 µM. | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | α-glycosidase | Several compounds showed good inhibitory activity with IC50 values ranging from 2.6 to 140 µM. | tandfonline.com |
Cell-based assays are instrumental in understanding the effects of 1,2,4-oxadiazole derivatives on cellular processes and signaling pathways. For example, some derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov The antiproliferative potency of certain 1,2,4-oxadiazole derivatives containing a benzofuran (B130515) group was evaluated using the MTT assay against MCF-7, A375, and HT-29 cancer cell lines, with some compounds showing promising cytotoxic activity at sub-micromolar concentrations. nih.gov In the context of neurodegenerative diseases, novel 1,2,4-oxadiazole derivatives have been assessed for their neuroprotective effects in human neuroblastoma (SH-SY5Y) cells. researchgate.net Furthermore, specific 1,2,4-oxadiazole derivatives have been identified as activators of the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress. acs.org These compounds were shown to upregulate Nrf2 and its downstream target genes, demonstrating anti-oxidative and anti-inflammatory effects. acs.org
| Derivative Class | Cell Line(s) | Assay Type | Observed Effect | Reference |
|---|---|---|---|---|
| 1,2,4-Oxadiazoles with benzofuran group | MCF-7, A375, HT-29 (cancer cell lines) | MTT assay | Promising cytotoxic activity at sub-micromolar concentrations. | nih.gov |
| Novel 1,2,4-oxadiazole derivatives | SH-SY5Y (human neuroblastoma) | Neuroprotection assay | Demonstrated neuroprotective effects. | researchgate.net |
| 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives | Various cancer cell lines | Apoptosis induction assays | Act as a new series of apoptosis inducers. | nih.gov |
| DDO-7263 (1,2,4-oxadiazole derivative) | Various cell lines | Nrf2 activation assay | Potent Nrf2 activator with anti-oxidative and anti-inflammatory effects. | acs.org |
Structure-Activity Relationship (SAR) Studies of 1,2,4-Oxadiazole Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to optimize the biological activity of a lead compound. For 1,2,4-oxadiazole derivatives, SAR studies have provided valuable insights into how different substituents on the oxadiazole ring influence their potency and selectivity. nih.govnih.govresearchgate.net For instance, in a series of 1,2,4-oxadiazole antibiotics, it was found that substitutions at the C5 position of the oxadiazole ring with certain aryl groups were crucial for their antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. nih.gov In another study focusing on anticancer agents, SAR analysis revealed that the presence of electron-donating groups on the phenyl ring of certain 1,2,4-oxadiazole derivatives significantly improved their antiproliferative activity, whereas electron-withdrawing groups led to a decrease in potency. nih.gov The exploration of the structural space of these derivatives continues to be an active area of research to refine their therapeutic potential. nih.gov
| Derivative Class | Biological Activity | Key SAR Findings | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole antibiotics | Antibacterial (Gram-positive) | Variations in the C and D rings of the scaffold define the SAR; 17 out of 59 derivatives showed activity against S. aureus. | nih.gov |
| Anticancer 1,2,4-oxadiazoles | Antiproliferative | Electron-donating groups on the phenyl ring enhance activity, while electron-withdrawing groups diminish it. | nih.gov |
| 1,2,4-oxadiazol-CH2-N-allyl derivatives | Mutagenicity (Ames test) | The presence of an allyl group adjacent to the oxadiazole ring was associated with mutagenic activity. | researchgate.net |
| 1,2,4-oxadiazole derivatives as HKT inhibitors | Enzyme Inhibition (AeHKT) | Modification of a 6-membered aromatic group to a 5-membered aromatic ring (e.g., thiophene) improved inhibitory activity. | nih.gov |
1,2,4-Oxadiazole Derivatives as Research Probes and Chemical Tools
Beyond their potential as therapeutic agents, 1,2,4-oxadiazole derivatives also serve as valuable research probes and chemical tools to investigate biological pathways and mechanisms of action. For example, biotin-labeled and fluorescein-based probes of the potent Nrf2 activator, DDO-7263, have been synthesized to identify its cellular targets. acs.org Through affinity chromatography and mass analysis, these probes helped to reveal that Rpn6, a subunit of the 26S proteasome, is a potential target protein involved in the Nrf2 signaling pathway. acs.org This demonstrates how functionalized 1,2,4-oxadiazole derivatives can be employed to elucidate complex biological processes. Their stable chemical nature and the ability to introduce various functional groups make them suitable scaffolds for the design of such molecular probes.
Exploration in Diverse Therapeutic Areas (Academic Perspectives)
The versatility of the 1,2,4-oxadiazole scaffold has led to its exploration in a wide range of therapeutic areas from an academic standpoint. mdpi.comdoaj.orgresearchgate.net Research has highlighted their potential as anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective agents. doaj.orgresearchgate.net In oncology, derivatives have been investigated as apoptosis inducers and inhibitors of enzymes like histone deacetylases (HDACs). nih.gov In the field of infectious diseases, they have shown promise against drug-resistant pathogens. doaj.orgresearchgate.net Furthermore, their role in managing metabolic disorders and offering potential treatments for neurodegenerative diseases like Alzheimer's is an active area of academic research. researchgate.netdoaj.org The broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives ensures their continued prominence in academic drug discovery efforts. mdpi.comresearchgate.net
| Therapeutic Area | Example Compound/Derivative Class | Mechanism/Target (if known) | Reference |
|---|---|---|---|
| Anticancer | 3,5-diarylsubstituted 1,2,4-oxadiazoles | Apoptosis induction | nih.gov |
| Anti-inflammatory | Various 1,2,4-oxadiazole derivatives | General anti-inflammatory activity reported. | mdpi.com |
| Antibacterial | 1,2,4-Oxadiazole antibiotics | Activity against Gram-positive bacteria, including MRSA. | nih.gov |
| Antidiabetic | Benzimidazole-based 1,3,4-oxadiazole derivatives | α-glycosidase inhibition | tandfonline.com |
| Neuroprotective (Anti-Alzheimer) | Donepezil-based 1,2,4-oxadiazole derivatives | Selective Butyrylcholinesterase (BuChE) inhibition | nih.gov |
| Antiparasitic (Leishmaniasis) | Novel 1,2,4-oxadiazole derivatives (e.g., Ox1) | Inhibition of Leishmania infantum CYP51 enzyme. | mdpi.com |
Future Directions and Emerging Trends in 3 Isopropyl 1,2,4 Oxadiazol 5 Ol Research
Development of Sustainable and Green Synthetic Approaches
The synthesis of 1,2,4-oxadiazoles traditionally involves methods like the heterocyclization of amidoximes with carboxylic acid derivatives or 1,3-dipolar cycloadditions. nih.govchim.it However, future research is increasingly focused on developing more sustainable and environmentally friendly synthetic protocols. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. mdpi.commdpi.com
Key emerging trends in the green synthesis of oxadiazole derivatives include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.gov For instance, the synthesis of 1,3,4-oxadiazoles has been efficiently achieved through microwave irradiation of acyl hydrazones in a solvent-free medium. nih.gov Similar principles can be applied to the synthesis of 1,2,4-oxadiazole (B8745197) systems.
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can accelerate reactions and improve yields. The synthesis of certain oxadiazole derivatives under ultrasound irradiation has been shown to be highly efficient, with reaction times significantly shorter than conventional refluxing methods. nih.gov
Novel Catalysis: The use of metal-free, heterogeneous catalysts like graphene oxide (GO) is gaining traction. nih.gov GO can act as a dual catalyst, accelerating organic transformations and replacing hazardous chemical reagents. nih.gov Other green catalytic approaches involve using iodine in water, which serves as an environmentally benign solvent and promoter. mdpi.com
Solvent-Free and Alternative Solvents: Conducting reactions without a solvent or using green solvents like water or ionic liquids minimizes the environmental impact associated with volatile organic compounds (VOCs). nih.govmdpi.com
The adaptation of these green methods for the synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-ol and its derivatives would represent a significant step forward, aligning its production with modern principles of sustainability.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Oxadiazoles
| Parameter | Conventional Methods (e.g., Refluxing) | Green Approaches (e.g., Microwave, Ultrasound) |
|---|---|---|
| Reaction Time | Several hours (e.g., 12-20 hours) nih.gov | Minutes to a few hours nih.gov |
| Energy Consumption | High | Low |
| Solvent Use | Often requires volatile organic solvents | Solvent-free or uses green solvents (water, ionic liquids) mdpi.com |
| Product Yield | Variable, often moderate | Generally high (e.g., 78-90%) nih.gov |
| Byproducts/Waste | Can generate significant chemical waste | Reduced waste generation mdpi.com |
Advanced Spectroscopic and Analytical Techniques for Complex Derivatives
As researchers synthesize more complex derivatives using this compound as a scaffold, the need for sophisticated analytical techniques to unambiguously determine their structure and purity becomes paramount. While standard techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are foundational, emerging trends point towards the integration of more advanced methods. journalspub.comstmjournals.com
Future research will likely rely on:
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and structural integrity of novel, complex derivatives with high accuracy. stmjournals.com
2D NMR Techniques: Methods such as COSY, HSQC, and HMBC will be indispensable for elucidating the intricate structures of poly-substituted or macrocyclic derivatives.
X-ray Crystallography and Powder Diffraction (XRD): These techniques provide definitive proof of a molecule's three-dimensional structure and are crucial for understanding intermolecular interactions in the solid state. erpublications.com X-ray analysis has been used to determine the structures of various 1,2,4-oxadiazole derivatives, and this will be essential for studying new compounds derived from this compound. mdpi.com
The comprehensive spectroscopic analysis of new heterocyclic oxadiazole derivatives is vital for understanding their structural and electronic properties, which in turn informs their potential applications in pharmaceuticals and materials science. journalspub.com
Integration of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it faster, cheaper, and more efficient. nih.govnih.gov These computational tools can be applied at nearly every stage of computer-aided drug design (CADD). bohrium.com For a scaffold like this compound, AI and ML can accelerate the discovery of new therapeutic agents.
Key applications in this area include:
High-Throughput Virtual Screening (HTVS): AI/ML models can screen vast libraries of virtual compounds to identify those with the highest probability of binding to a specific biological target, significantly narrowing down the candidates for experimental validation. nih.gov
De Novo Drug Design: AI, particularly using models like variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with desired pharmacological properties based on the this compound core. nih.gov
Predicting Drug-Target Interactions and ADMET Properties: Machine learning algorithms can predict how a novel derivative will interact with biological targets and forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, helping to prioritize candidates with favorable properties and reduce late-stage failures. ijirt.org
By leveraging AI and ML, researchers can more effectively explore the chemical space around the this compound scaffold to design potent and selective drug candidates. nih.gov
Deeper Understanding of Molecular Mechanisms and Biological Targets
While the 1,2,4-oxadiazole class is known to exhibit a wide range of biological activities—including anticancer, anti-inflammatory, antimicrobial, and antiviral effects—the precise molecular mechanisms and biological targets are often not fully understood. nih.govresearchgate.netnih.gov A major future direction for research on derivatives of this compound will be to move beyond phenotypic screening and identify the specific proteins and pathways they modulate.
Future research will focus on:
Target Identification and Validation: Employing techniques like chemical proteomics, affinity chromatography, and genetic screening to pinpoint the direct molecular targets of active compounds.
Molecular Docking and Simulation: Using computational models to study the binding interactions between oxadiazole derivatives and their target proteins at the atomic level, which can guide the rational design of more potent and selective inhibitors. chim.it For example, docking studies have been used to understand how oxadiazole derivatives interact with bacterial DNA gyrase or penicillin-binding proteins. chim.it
Systems Biology Approaches: Analyzing the broader impact of a compound on cellular networks and pathways to understand its mechanism of action in a more holistic context.
Unraveling these molecular mechanisms is crucial for optimizing lead compounds and understanding potential off-target effects, ultimately leading to the development of safer and more effective medicines. researchgate.net
Exploration of Novel Research Applications Beyond Traditional Medicinal Chemistry
The unique electronic properties of the oxadiazole ring open up possibilities for applications outside of the traditional pharmaceutical realm. mdpi.com The 1,3,4-oxadiazole (B1194373) ring, for instance, is known to be electron-deficient and is used in materials for organic light-emitting diodes (OLEDs) due to its electron-conducting and hole-blocking properties. erpublications.com
Emerging research areas for this compound and its derivatives could include:
Materials Science: Investigating their potential use as components in organic electronics, such as OLEDs, organic field-effect transistors (OFETs), and sensors. erpublications.commdpi.com The specific substitution pattern of this compound could be tuned to achieve desired optical and electronic properties.
Agrochemicals: Developing new classes of herbicides, insecticides, or fungicides, as some oxadiazole derivatives have already shown promise as plant protection agents. mdpi.com
Coordination Chemistry: Using the oxadiazole ring as a ligand to form novel metal complexes with interesting catalytic or material properties. erpublications.com
Exploring these non-traditional applications could unlock new value and utility for this versatile heterocyclic scaffold, expanding its impact across multiple scientific disciplines.
Table 2: Emerging Research Applications for Oxadiazole Derivatives
| Application Area | Description | Potential Role of Oxadiazole Ring |
|---|---|---|
| Organic Electronics | Components in devices like OLEDs and OFETs. erpublications.com | Acts as an electron-transporting or hole-blocking material. erpublications.com |
| Agrochemicals | Development of new herbicides, fungicides, and insecticides. mdpi.com | Provides a stable scaffold for creating biologically active agents against agricultural pests and diseases. mdpi.com |
| Liquid Crystals | Use in display technologies and smart materials. erpublications.com | The rigid, planar structure of the ring can be incorporated into mesogenic molecules. |
| Coordination Chemistry | Formation of metal-organic frameworks (MOFs) and catalysts. erpublications.com | The nitrogen atoms in the ring can act as donor sites to coordinate with metal ions. erpublications.com |
Q & A
Q. What are the recommended safety protocols for handling 3-Isopropyl-1,2,4-oxadiazol-5-ol in laboratory settings?
Q. What synthetic routes are commonly employed for the preparation of this compound?
Q. How can X-ray crystallography be optimized for structural elucidation of this compound derivatives?
Q. What analytical techniques are recommended for resolving contradictions in spectral data (e.g., NMR vs. HRMS) for oxadiazole derivatives?
Methodological Answer:
- HRMS Validation: Use electrospray ionization (ESI) in positive mode with exact mass matching (<2 ppm error). For this compound (CHNO), theoretical [M+H] = 156.0775 .
- NMR Discrepancies: Assign H signals (e.g., isopropyl CH at δ 1.2–1.4 ppm, oxadiazole protons at δ 8.1–8.3 ppm) and compare with DFT-calculated chemical shifts using Gaussian09 .
- Multi-Technique Cross-Check: Combine IR (C=N stretch: 1600–1650 cm), UV-Vis (λ ~270 nm), and elemental analysis (C, H, N ±0.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
